![molecular formula C16H16N2O5S B2755216 3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide CAS No. 697772-73-9](/img/structure/B2755216.png)
3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)propanamide” is a unique chemical with the linear formula C16H17N3O5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H17N3O5S . It has a molecular weight of 363.395 . Unfortunately, detailed structural analysis such as bond lengths and angles could not be found in the available resources.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
One study investigates the pharmacokinetics and metabolism of a compound within the same family, focusing on its potential as a selective androgen receptor modulator for treating androgen-dependent diseases. This research provides insights into the compound's absorption, clearance, distribution, and extensive metabolism in rats, indicating its promise as a novel therapeutic agent (Di Wu et al., 2006).
Molecular Conformation and Biological Activity
Another study explores the effects of environmental factors on the molecular conformation of bicalutamide analogs, highlighting the dependence of biological activity on the configuration of stereogenic centers. This research emphasizes the importance of conformation in the development of androgen receptor antagonists (Hyun Joo et al., 2008).
Electrochemical Properties
Research on aryl sulfones with strongly electron-withdrawing substituents examines their electrochemical reduction and the reactions of their electrogenerated radical anions. This study provides valuable insights into the chemical behavior of such compounds, which could be relevant for developing new materials or chemical processes (J. Pilard et al., 2001).
Synthesis and Potential Applications
A study on the synthesis of optically active α-amino acid derivatives through the reaction of syn-α-amidoalkylphenyl sulfones with sodium methanenitronate discusses the potential of these compounds as building blocks for biologically active molecules. This research could have implications for the design of new drugs or biochemical tools (E. Foresti et al., 2003).
Quantum Chemical Studies
Quantum chemical studies of bicalutamide, a closely related compound, have been conducted to understand its interaction with androgen receptors and its potential as a prostate cancer treatment. These studies utilize computational methods to analyze the compound's energy, molecular orbitals, and electrostatic potential, providing a deeper understanding of its mechanism of action (I. Otuokere et al., 2015).
Spectroscopic Characterization and Cytotoxicity Study
Research on the synthesis, molecular structure, and in vitro cytotoxicity of a sulfonamide compound, 3-chloro-N-(4-sulfamoylphenethyl)propanamide, offers insights into its potential medicinal applications. This includes detailed spectroscopic characterization and computational studies, highlighting the compound's promising cytotoxic effects against certain tumor cells (M. Durgun et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-12-5-7-15(8-6-12)24(22,23)10-9-16(19)17-13-3-2-4-14(11-13)18(20)21/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKSTKBJIBVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)
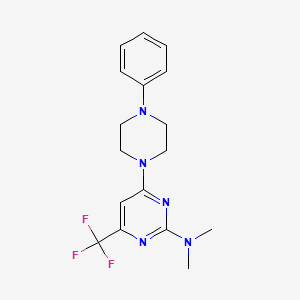
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)

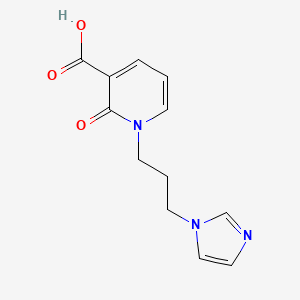
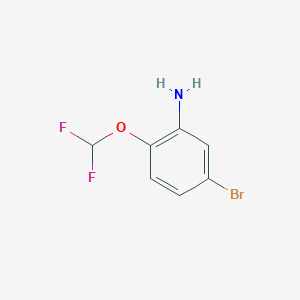
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
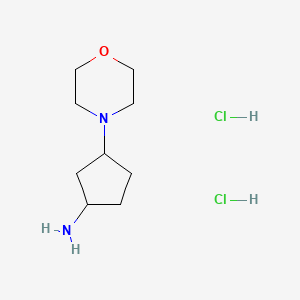
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)
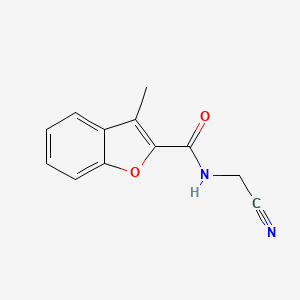
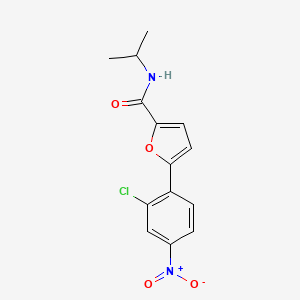

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
![2-[5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2755156.png)
